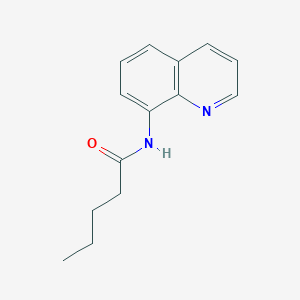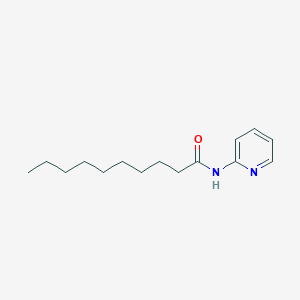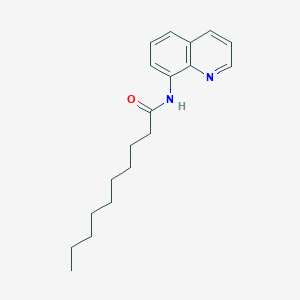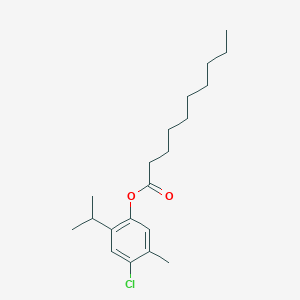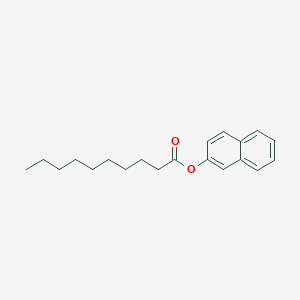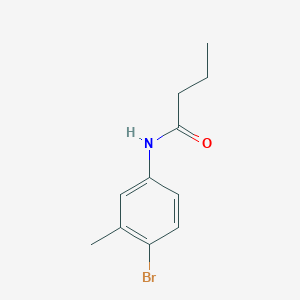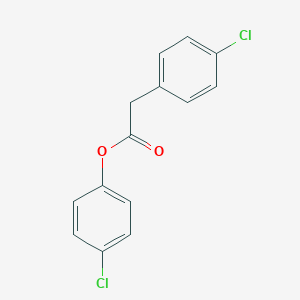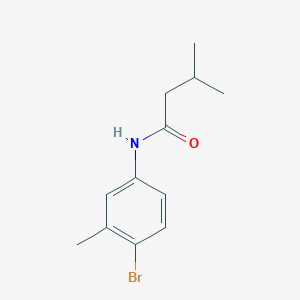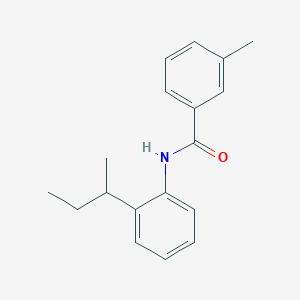
N-(2-sec-butylphenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-3-methylbenzamide, commonly known as DEET, is a synthetic insect repellent that has been widely used for over 60 years. DEET is effective against a variety of insects, including mosquitoes, ticks, and flies, and is commonly used in insect repellent products such as sprays, lotions, and wipes. Despite its widespread use, there has been ongoing research on the synthesis, mechanism of action, and physiological effects of DEET.
Wirkmechanismus
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's sense of smell. DEET is thought to block the receptors in the insect's antennae that detect the presence of carbon dioxide, lactic acid, and other chemicals that are produced by the human body. This makes it difficult for the insect to locate its host and reduces the likelihood of a bite.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans, with no significant adverse effects reported at normal exposure levels. However, some studies have suggested that DEET may have neurotoxic effects in animals, and there have been reports of adverse reactions in humans, including skin irritation and allergic reactions. Further research is needed to fully understand the biochemical and physiological effects of DEET.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a widely used insect repellent that is effective against a variety of insects. It is relatively easy to synthesize and has a low toxicity profile in humans. However, there are limitations to its use in lab experiments, as it may interfere with the behavior of insects and other animals, making it difficult to study their natural behavior.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding DEET. One area of interest is the development of new insect repellents that are more effective and have fewer adverse effects. Another area of research is the study of the mechanism of action of DEET, which could lead to the development of new insecticides and repellents. Additionally, there is a need for further research on the environmental impact of DEET, including its effects on non-target species and its persistence in the environment.
Synthesemethoden
DEET can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with sec-butylamine in the presence of a catalyst. Another method involves the reaction of 3-methylbenzoyl chloride with sec-butylamine. The synthesis of DEET is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its effectiveness as an insect repellent. Studies have shown that DEET is highly effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET works by interfering with the insect's sense of smell, making it difficult for them to locate their host. DEET has also been studied for its potential use in agriculture, as a repellent for crop-damaging insects.
Eigenschaften
Molekularformel |
C18H21NO |
|---|---|
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-4-14(3)16-10-5-6-11-17(16)19-18(20)15-9-7-8-13(2)12-15/h5-12,14H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
FWUQKNUAAPZLMP-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





